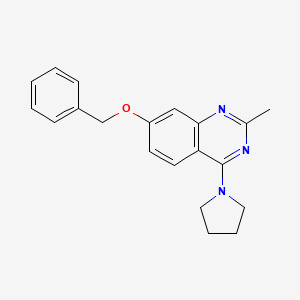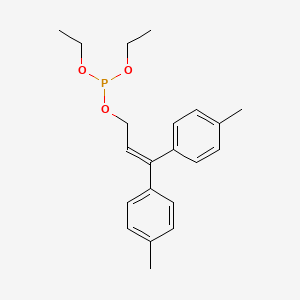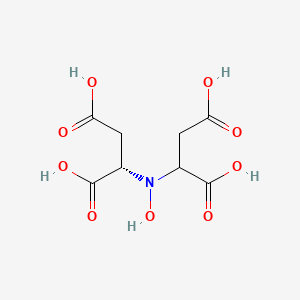
(2S)-2,2'-(Hydroxyimino)bis(succinic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by the presence of two succinic acid moieties linked through a hydroxyimino group. The unique structure of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) typically involves the reaction of succinic acid derivatives with hydroxylamine. One common method includes the reaction of succinic anhydride with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the hydroxyimino intermediate. This intermediate is then further reacted with another equivalent of succinic anhydride to yield (2S)-2,2’-(Hydroxyimino)bis(succinic acid).
Industrial Production Methods
Industrial production of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid: Another succinic acid derivative with different functional groups.
Succinic acid: The parent compound with simpler structure and different reactivity.
Oxaloacetic acid: A structurally related compound with different chemical properties.
Uniqueness
(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that are not achievable with other similar compounds.
Properties
CAS No. |
194604-51-8 |
|---|---|
Molecular Formula |
C8H11NO9 |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
2-[[(1S)-1,2-dicarboxyethyl]-hydroxyamino]butanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-5(11)1-3(7(14)15)9(18)4(8(16)17)2-6(12)13/h3-4,18H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4?/m0/s1 |
InChI Key |
JPGSFSFMINKKJZ-WUCPZUCCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


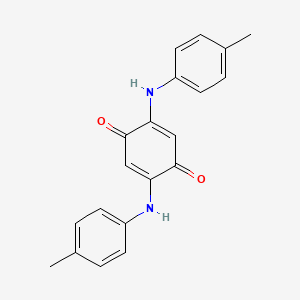
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
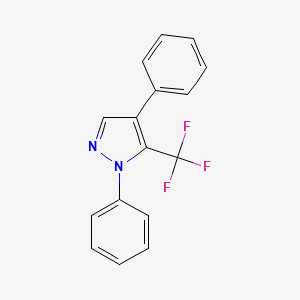
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)

